N-Benzyl-2,2,2-trifluoroacetamide CAS 7387-69-1 physicochemical properties
N-Benzyl-2,2,2-trifluoroacetamide CAS 7387-69-1 physicochemical properties
An In-Depth Technical Guide to the Physicochemical Properties of N-Benzyl-2,2,2-trifluoroacetamide (CAS 7387-69-1)
Introduction
N-Benzyl-2,2,2-trifluoroacetamide is a fluorinated organic compound of significant interest to the pharmaceutical, agrochemical, and material science sectors.[1][2] Characterized by a benzyl group attached to the nitrogen of a trifluoroacetamide moiety, its structure imparts a unique combination of stability, reactivity, and electronic properties.[1][2] The presence of the trifluoromethyl group is particularly influential, enhancing the compound's utility as a synthetic intermediate and as a functional group in the design of bioactive molecules.[1] This guide provides a detailed examination of its core physicochemical properties, synthesis, and applications, offering field-proven insights for researchers and development professionals.
Molecular and Chemical Identity
The fundamental identity of a compound is the bedrock of its scientific application. N-Benzyl-2,2,2-trifluoroacetamide is unambiguously identified by a set of standardized nomenclature and registry numbers.
Caption: Molecular structure of N-Benzyl-2,2,2-trifluoroacetamide.
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 7387-69-1 | [1][3][4] |
| Molecular Formula | C₉H₈F₃NO | [1][4][5] |
| IUPAC Name | N-benzyl-2,2,2-trifluoroacetamide | [3][4] |
| Synonyms | N-Benzyltrifluoroacetamide, Acetamide, 2,2,2-trifluoro-N-(phenylmethyl)- | [2][6] |
| InChI Key | DEXVYKWXVWAYGO-UHFFFAOYSA-N | [3][4] |
| PubChem CID | 230121 | [1][4] |
| MDL Number | MFCD00188542 |[1][3] |
Core Physicochemical Properties
The physical and chemical characteristics of N-Benzyl-2,2,2-trifluoroacetamide dictate its behavior in various systems, from reaction vessels to biological matrices. These properties are crucial for method development, formulation, and predicting its interactions.
Table 2: Summary of Physicochemical Data
| Property | Value | Source(s) |
|---|---|---|
| Molecular Weight | 203.16 g/mol | [1][5] |
| Appearance | White to light yellow crystalline powder or solid. | [1][5][6] |
| Melting Point | 70 - 74 °C | [1][7] |
| LogP (Octanol/Water) | 2.05 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 1 (Note: PubChem computes 4 based on atoms) | [3][8] |
| Purity | Typically ≥95% (GC) |[1][5] |
The trifluoromethyl group significantly influences these properties. Its strong electron-withdrawing nature enhances the polarity of the amide group while contributing to the compound's overall lipophilicity, as reflected in the LogP value of 2.05.[3] This balanced character is key to its solubility in a range of organic solvents, a critical feature for its role in organic synthesis.[1] While specific quantitative solubility data is not detailed in the available literature, its widespread use as a reagent implies good solubility in common solvents like ethers, chlorinated solvents, and other polar aprotic media.[1][9]
Synthesis and Reactivity Profile
Understanding the synthesis of N-Benzyl-2,2,2-trifluoroacetamide provides insight into its stability and potential impurities. The most common and straightforward method is the acylation of benzylamine with trifluoroacetic anhydride (TFAA).[9]
Caption: General workflow for the synthesis of N-Benzyl-2,2,2-trifluoroacetamide.
Experimental Protocol: Synthesis via Acylation
This protocol is based on the methodology described in scientific literature.[9] The causality behind using an anhydrous solvent like dry ether is to prevent the rapid hydrolysis of the highly reactive trifluoroacetic anhydride, which would otherwise quench the reagent and reduce the yield.
-
Preparation: Dissolve benzylamine (5.5 mL) in dry diethyl ether (2 mL) within a suitable reaction vessel (e.g., a 100 mL conical flask).
-
Acylation: Carefully add trifluoroacetic anhydride (10 mL) to the solution. The reaction is often exothermic and proceeds readily.
-
Workup: After allowing the reaction to proceed, the resulting precipitate is washed with an aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining trifluoroacetic acid, followed by a wash with water to remove salts.
-
Isolation: The product is filtered, dried under a vacuum, and collected.[9]
The resulting amide is relatively stable. The trifluoroacetyl group is a robust amine protecting group, but it can be removed under specific conditions, which is a cornerstone of its utility in multi-step synthesis.[1]
Applications in Research and Drug Development
The unique properties imparted by the trifluoromethyl group make N-Benzyl-2,2,2-trifluoroacetamide a versatile tool for scientists.
-
Pharmaceutical and Agrochemical Synthesis: It serves as a key intermediate in the creation of complex fluorinated molecules.[1] The trifluoromethyl group is a common feature in many modern drugs and pesticides, where it can enhance metabolic stability, binding affinity, and bioavailability.
-
Amine Protection: The trifluoroacetamide group is an effective protecting group for primary and secondary amines, valued for its stability under various reaction conditions.[1]
-
Bioavailability Enhancement: In drug development, its incorporation into active pharmaceutical ingredients (APIs) can improve their stability and absorption profiles.[1]
-
Analytical Chemistry: It is used as a derivatizing agent in gas chromatography (GC). By reacting it with amines or other functional groups, it creates more volatile and thermally stable derivatives that are easier to detect and quantify.[1]
-
Material Science: The compound can be integrated into polymer formulations to improve thermal stability and chemical resistance or used in surface modification to create hydrophobic and chemically resistant coatings.[1]
Safety and Handling
Contradictory information exists regarding the hazard classification of this compound. While some safety data sheets (SDS) classify it as not hazardous, others indicate specific risks.[10] Therefore, a cautious approach is mandated.
Table 3: Summary of Hazard Information
| Hazard Type | Statement | Source(s) |
|---|---|---|
| Acute Toxicity | H302: Harmful if swallowed. | [3] |
| Skin Irritation | H315: Causes skin irritation. | |
| Eye Irritation | H319: Causes serious eye irritation. |
| Respiratory Irritation | H335: May cause respiratory irritation. | |
Recommended Handling Procedures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11] Ensure eyewash stations and safety showers are readily accessible.[10]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety glasses with side-shields or goggles.[11]
-
Handling: Avoid contact with skin, eyes, and clothing.[10] Prevent the formation of dust during handling.[11] Wash hands thoroughly after use.
-
Storage: Store in a tightly closed container in a dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[11]
It is imperative for researchers to consult the specific SDS provided by their supplier before handling this chemical.
Conclusion
N-Benzyl-2,2,2-trifluoroacetamide is more than a simple chemical intermediate; it is a strategic building block whose value is derived directly from its distinct physicochemical properties. The presence of the trifluoromethyl group confers enhanced stability, specific reactivity, and desirable electronic characteristics that are leveraged across diverse scientific disciplines. From enabling the synthesis of next-generation pharmaceuticals to improving the performance of advanced materials, a thorough understanding of this compound's properties is essential for innovation. This guide serves as a foundational resource for scientists and developers, providing the technical accuracy and practical insights necessary to harness its full potential.
References
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Synthesis of N-benzyl-2,2,2-trifluoroacetamide. [Link]
-
N-Benzyl-2,2,2-trifluoroacetamide 95.0+%, TCI America™ | Fisher Scientific. [Link]
-
N,N-dibenzyl-2,2,2-trifluoroacetamide | C16H14F3NO | CID 3611758 - PubChem. [Link]
-
CID 172702912 | C9H8F3NO - PubChem. [Link]
- EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
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